

An In-depth Technical Guide to the Dihydrotriazine Class of Inhibitors

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The dihydrotriazine scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its broad spectrum of biological activities. Dihydrotriazine derivatives have been extensively investigated and developed as inhibitors targeting a range of enzymes and cellular pathways. This technical guide provides a comprehensive overview of the dihydrotriazine class of inhibitors, with a focus on their core mechanisms of action, quantitative efficacy, and the experimental protocols used for their characterization. Particular attention is given to their roles as anticancer and antiparasitic agents, primarily through the inhibition of dihydrofolate reductase (DHFR), and their modulation of key cellular signaling pathways.

Core Mechanism of Action: Dihydrofolate Reductase Inhibition

The primary and most well-established mechanism of action for many dihydrotriazine inhibitors is the competitive inhibition of dihydrofolate reductase (DHFR). DHFR is a critical enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins. By inhibiting DHFR, dihydrotriazine compounds disrupt DNA synthesis and repair,



leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and parasites.[1][2]

Quantitative Data Presentation

The following tables summarize the inhibitory activities of various dihydrotriazine derivatives against different targets and cell lines. This data highlights the structure-activity relationships (SAR) and the therapeutic potential of this class of compounds.

Table 1: Inhibitory Activity of Dihydrotriazine Derivatives Against Parasitic Enzymes and Cells

Compoun	Target Enzyme	Ki (nM)	Parasite Species	EC50 (μM)	Selectivit y Index (SI)	Referenc e
2g	TbDHFR	9	T. brucei	-	394-fold over hDHFR	[1][2]
1g	TbDHFR	-	T. brucei	low μM	-	[1]
JPC-2067	B. duncani DHFR-TS	1.0	-	-	-	
JPC-2067	B. microti DHFR-TS	14.7	-	-	-	
JPC-2060	-	-	P. falciparum	0.4 - 10	-	
JPC-3671	-	-	P. falciparum	0.4 - 10	-	_
JPC-3681	-	-	P. falciparum	0.4 - 10	-	

TbDHFR: Trypanosoma brucei Dihydrofolate Reductase; hDHFR: human Dihydrofolate Reductase; B. duncani/microti DHFR-TS: Babesia duncani/microti Dihydrofolate Reductase-Thymidylate Synthase; EC50: Half maximal effective concentration; Ki: Inhibition constant; SI: Selectivity Index.



Table 2: Anticancer Activity of Dihydrotriazine Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Target/Mechan ism	Reference
10e	HepG-2 (Liver)	2.12	Induces apoptosis, ROS, and autophagy	[3]
6d	HCT-116 (Colon)	-	G2/M arrest, apoptosis, MEK/ERK pathway inhibition	
C7	HCT-116 (Colon)	-	p53-MDM2 pathway regulation	
3s	A549 (Lung)	-	ULK1 inhibitor, induces apoptosis, blocks autophagy	

IC50: Half maximal inhibitory concentration; ROS: Reactive Oxygen Species.

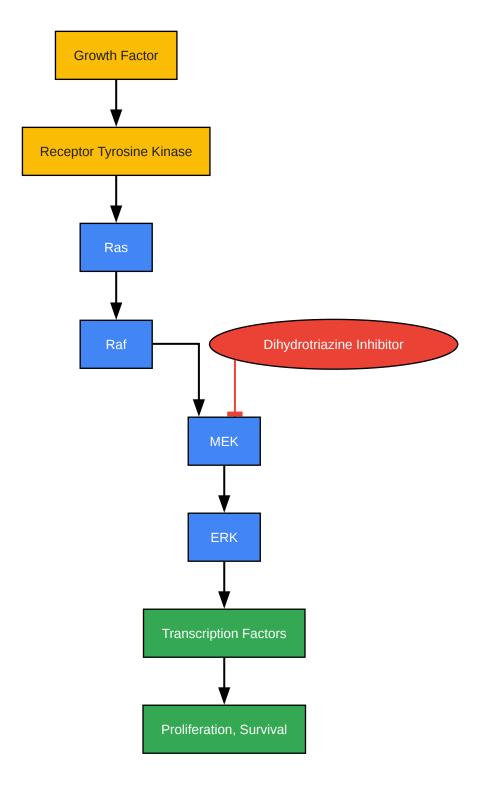
Key Signaling Pathways Modulated by Dihydrotriazine Inhibitors

Beyond direct enzyme inhibition, dihydrotriazine derivatives have been shown to modulate critical intracellular signaling pathways implicated in cancer progression.

MEK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Some dihydrotriazine compounds have been observed to inhibit this pathway by preventing the phosphorylation of MEK and ERK, thereby suppressing downstream signaling and contributing to their anticancer effects.





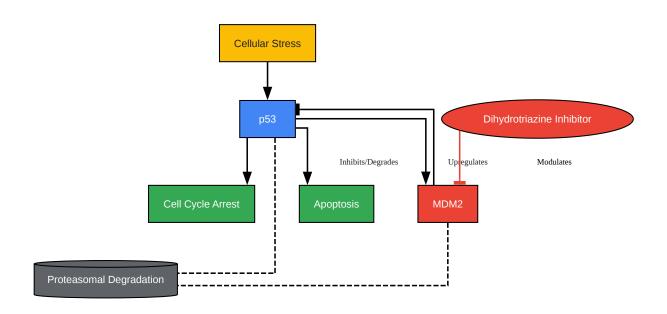
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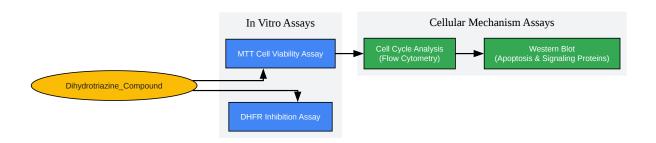
Inhibition of the MEK/ERK signaling pathway.

p53-MDM2 Signaling Pathway



The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. Certain dihydrotriazine derivatives can modulate the p53-MDM2 signaling pathway, leading to the stabilization and activation of p53, which in turn can induce cell cycle arrest and apoptosis.





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